![molecular formula C13H15Cl2N3O2 B5754071 N~1~-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide](/img/structure/B5754071.png)
N~1~-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N1-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide often involves multi-step chemical processes. For example, the synthesis of related piperazine derivatives starts from basic chemical precursors like dichloro-nitrobenzene and piperazine, involving steps such as alkylation, acidulation, and reduction of the nitro group, leading to the formation of the desired compound with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide is characterized by detailed conformational studies. These studies, such as those using AM1 molecular orbital method, reveal distinct conformations that are key to understanding the compound's interaction with biological receptors and its overall chemical behavior (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of N1-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide and its analogs can be influenced by their molecular structure. For instance, the presence of the dichlorophenyl and piperidine groups contributes to the compound's ability to participate in various chemical reactions, including those crucial for its antagonistic activity at certain receptors, as demonstrated in studies exploring its interaction with the cannabinoid CB1 receptor (Hurst et al., 2002).
Propiedades
IUPAC Name |
1-N-(3,4-dichlorophenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2/c14-10-2-1-9(7-11(10)15)17-13(20)18-5-3-8(4-6-18)12(16)19/h1-2,7-8H,3-6H2,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBSMUQOCSPILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3,4-dichlorophenyl)piperidine-1,4-dicarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.